REACTION_SMILES
|
[Al+3:15].[Br:2][CH2:3][CH2:4][NH:5][CH:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH3:13].[BrH:1].[CH2:18]1[CH2:19][CH:20]2[CH:21]([CH2:22][CH2:23][CH2:24][CH2:25]2)[CH2:26][CH2:27]1.[Cl-:14].[Cl-:16].[Cl-:17]>>[CH2:3]1[CH2:4][NH:5][CH:6]([CH3:13])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
CC(NCCBr)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NCCBr)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2CCCCC2C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NCCc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:15].[Br:2][CH2:3][CH2:4][NH:5][CH:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH3:13].[BrH:1].[CH2:18]1[CH2:19][CH:20]2[CH:21]([CH2:22][CH2:23][CH2:24][CH2:25]2)[CH2:26][CH2:27]1.[Cl-:14].[Cl-:16].[Cl-:17]>>[CH2:3]1[CH2:4][NH:5][CH:6]([CH3:13])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
CC(NCCBr)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NCCBr)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2CCCCC2C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NCCc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:15].[Br:2][CH2:3][CH2:4][NH:5][CH:6]([c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[CH3:13].[BrH:1].[CH2:18]1[CH2:19][CH:20]2[CH:21]([CH2:22][CH2:23][CH2:24][CH2:25]2)[CH2:26][CH2:27]1.[Cl-:14].[Cl-:16].[Cl-:17]>>[CH2:3]1[CH2:4][NH:5][CH:6]([CH3:13])[c:7]2[cH:8][cH:9][cH:10][cH:11][c:12]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
CC(NCCBr)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NCCBr)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2CCCCC2C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NCCc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |